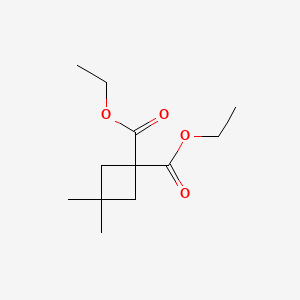
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of a similar compound, 1,1-diethyl-3,3-dimethylcyclobutane, includes a total of 30 bonds. There are 10 non-H bonds, 2 rotatable bonds, and 1 four-membered ring . The 2D and 3D chemical structure images of this compound provide a clear view of the atoms and bonds throughout the chemical structure model .Aplicaciones Científicas De Investigación
Organic Synthesis Building Block
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable compound for constructing complex molecules. For instance, it can undergo reactions such as ring-opening, functional group interconversion, and cycloaddition, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create novel drug candidates. Its cyclobutane core is present in many bioactive molecules, and modifications to this core can lead to the discovery of new therapeutic agents. Researchers utilize it to synthesize compounds with potential activity against various diseases .
Material Science
The unique properties of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate make it suitable for material science applications. It can be used to synthesize polymers with specific mechanical and thermal properties. These polymers could be used in creating new types of plastics, coatings, or other materials that require durability and stability .
Catalysis
Catalysts derived from this compound can be employed in chemical reactions to increase efficiency and selectivity. The cyclobutane ring can be a part of ligands or organocatalysts that facilitate various organic transformations, which is crucial for developing sustainable chemical processes .
Agrochemical Development
In the field of agrochemicals, Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is used to synthesize compounds that can act as pesticides or herbicides. The structural complexity it provides can help in creating more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry
This compound can also serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .
Environmental Studies
Researchers may use Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate in environmental studies to understand the behavior of similar compounds in ecosystems. It can help in assessing the degradation pathways and persistence of chemicals in the environment .
Educational Purposes
Lastly, this compound is often used in academic settings for educational purposes. It provides a practical example for teaching concepts related to stereochemistry, conformational analysis, and reaction mechanisms in advanced organic chemistry courses .
Propiedades
IUPAC Name |
diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-9(13)12(10(14)16-6-2)7-11(3,4)8-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKXGIPHEVVBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2929069.png)
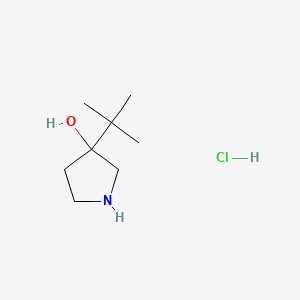
![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)
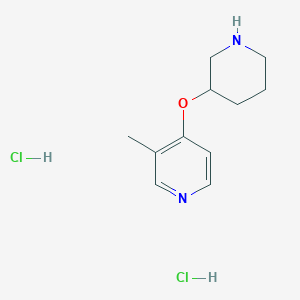
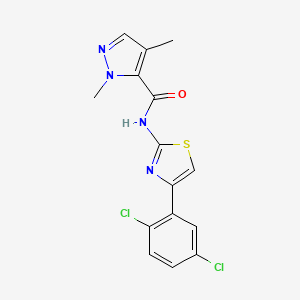
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
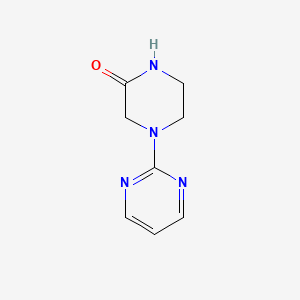
![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
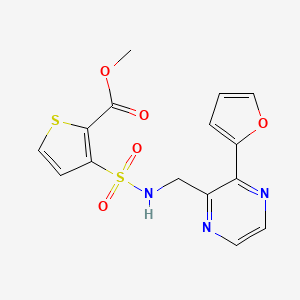
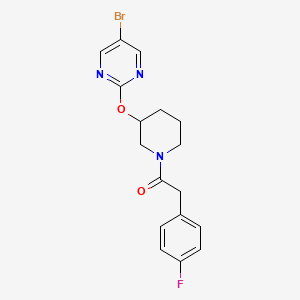
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)